molecular formula C7H14N2O B2653305 3-Methylpiperidine-1-carboxamide CAS No. 953756-42-8

3-Methylpiperidine-1-carboxamide

Cat. No. B2653305
CAS RN: 953756-42-8
M. Wt: 142.202
InChI Key: AHTHIOQYBHDSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperidine-1-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 3-Methylpiperidine-1-carboxamide consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, with a carboxamide group and a methyl group attached . The InChI code for this compound is 1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylpiperidine-1-carboxamide are not detailed in the available literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Arthropod Repellent Development

3-Methylpiperidine-1-carboxamide derivatives, such as SS220, have been synthesized for use as arthropod repellents. In laboratory assays involving human volunteers, these compounds demonstrated effectiveness comparable to established repellents like Deet and Bayrepel against mosquitoes such as Aedes aegypti and Anopheles stephensi (Klun et al., 2003).

Pharmaceutical Synthesis

The compound has relevance in the synthesis of pharmaceuticals, particularly in the creation of N-substituted nicotinamides and related compounds. These are synthesized through palladium-catalyzed aminocarbonylation processes using nitrogen-containing iodo-heteroaromatics (Takács et al., 2007).

PET Imaging Studies

Derivatives of 3-Methylpiperidine-1-carboxamide have been explored in PET (Positron Emission Tomography) imaging studies. For instance, compounds like carbon-11-labeled N-((S)-1-((S)-1-methylpiperidin-2-yl)ethyl)acetamide derivatives have been investigated for their potential as radioligands in visualizing the distribution and density of glycine transporter 1 (GlyT-1) in monkey brains (Sakata et al., 2010).

Antifungal and Antibacterial Agents

Novel quinoline carboxamides, synthesized through selective N-alkylation reactions, have been tested for antibacterial and antifungal activities. These compounds, related to 3-Methylpiperidine-1-carboxamide, show potential in combating various bacterial and fungal strains (Moussaoui et al., 2021).

Soil Nitrification Inhibition

Derivatives such as 3-methylpyrazole-1-carboxamide have been evaluated as soil nitrification inhibitors, showing effectiveness comparable to other known inhibitors like nitrapyrin and etridiazole (McCarty & Bremner, 1990).

Cancer Treatment Research

In the field of cancer treatment, derivatives of 3-Methylpiperidine-1-carboxamide have been synthesized and evaluated for their cytotoxic activity. These studies contribute to understanding the structure-activity relationships in cancer drug development (Deady et al., 2000).

Safety and Hazards

The safety information for 3-Methylpiperidine-1-carboxamide indicates that it is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Methylpiperidine-1-carboxamide are not mentioned in the literature, there is a general interest in the development of new piperidine derivatives for pharmaceutical applications . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTHIOQYBHDSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.